![molecular formula C17H20N2O2 B5762281 2-(mesityloxy)-N-(3-pyridinylmethyl)acetamide CAS No. 4207-36-7](/img/structure/B5762281.png)
2-(mesityloxy)-N-(3-pyridinylmethyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions tailored to introduce specific functional groups or structural motifs. For example, Barlow et al. (1991) described the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, highlighting the versatility of acetamide derivatives in chemical synthesis (Barlow et al., 1991). Similarly, Costello et al. (1991) explored the use of conformational analysis to develop potent opioid kappa agonists, demonstrating the importance of structural design in synthesizing active compounds (Costello et al., 1991).
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their chemical and biological properties. Karim et al. (2005) synthesized complexes with 2-hydroxy-N-pyridin-2-ylmethyl-acetamide and characterized them using various spectroscopic techniques, providing insights into the molecular structure and coordination behavior of these compounds (Karim et al., 2005).
Chemical Reactions and Properties
The reactivity and chemical properties of acetamide derivatives are influenced by their structure. Rajagopal et al. (2003) reported on the synthesis and aqueous solution chemistry of a food-derived carcinogen model, showcasing the chemical reactivity of acetamide derivatives in different conditions (Rajagopal et al., 2003). Karade et al. (2014) synthesized bis-quaternary pyridinium derivatives of 2-(hydroxyimino)-N-(pyridin-3-yl)acetamide, evaluated for reactivation efficacy against organophosphorus nerve agents, highlighting the potential of acetamide derivatives in developing antidotes (Karade et al., 2014).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting point, and crystallinity, are essential for their application in various fields. Dawidowski et al. (2020) synthesized a new class of anticonvulsants from 2-aryl-2-(pyridin-2-yl)acetamides, demonstrating the relationship between molecular structure and physical properties in determining drug efficacy and safety (Dawidowski et al., 2020).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with biological targets, are influenced by the molecular structure of acetamide derivatives. Geetha et al. (2023) synthesized 2-(2-formylphenoxy)acetamide and conducted molecular docking studies to evaluate its antiviral activity against SARS-CoV-2, showing the potential of acetamide derivatives in drug discovery (Geetha et al., 2023).
properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-7-13(2)17(14(3)8-12)21-11-16(20)19-10-15-5-4-6-18-9-15/h4-9H,10-11H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVPVQKQPPNKPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NCC2=CN=CC=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357123 |
Source
|
Record name | N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide | |
CAS RN |
4207-36-7 |
Source
|
Record name | N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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